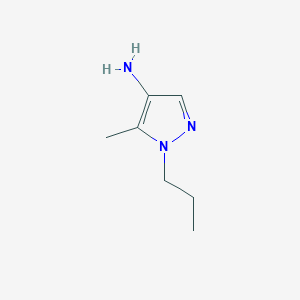

5-methyl-1-propyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-propylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-6(2)7(8)5-9-10/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRLQVQRWYCBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289021 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006483-44-8 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-propyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-methyl-1-propyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-methyl-1-propyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the pyrazole core, followed by regioselective N-alkylation, nitration, and subsequent reduction to the target amine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and a discussion of key process considerations.

Introduction

Substituted aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The specific substitution pattern of 5-methyl-1-propyl-1H-pyrazol-4-amine makes it a desirable intermediate for the synthesis of targeted therapeutics. This guide delineates a logical and field-proven synthetic route, designed for both scalability and reproducibility. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 5-methyl-1-propyl-1H-pyrazol-4-amine is most effectively approached through a four-step sequence. This strategy ensures high regioselectivity and yields at each stage.

Caption: Overall synthetic workflow for 5-methyl-1-propyl-1H-pyrazol-4-amine.

Part 1: Synthesis of the Pyrazole Core - 5-methyl-1H-pyrazole

The foundational step is the construction of the 5-methyl-1H-pyrazole ring. A classic and reliable method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Protocol 1: Synthesis of 5-methyl-1H-pyrazole

Reaction: Acetylacetone with Hydrazine Hydrate

Causality: The reaction between a β-diketone like acetylacetone and hydrazine is a well-established method for pyrazole synthesis. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| Acetylacetone | 1.0 | 100.12 | 10.0 | 10.2 |

| Hydrazine Hydrate (~64%) | 1.1 | 50.06 | 5.5 | 5.3 |

| Ethanol | - | - | - | 100 |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (100 mL).

-

Slowly add hydrazine hydrate (5.5 g, ~0.11 mol) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting residue can be purified by distillation or recrystallization to yield 5-methyl-1H-pyrazole.

Part 2: N-Alkylation - Synthesis of 1-propyl-5-methyl-1H-pyrazole

With the pyrazole core in hand, the next step is the regioselective introduction of the propyl group at the N1 position.

Protocol 2: N-Propylation of 5-methyl-1H-pyrazole

Reaction: 5-methyl-1H-pyrazole with 1-Bromopropane

Causality: The N-H proton of the pyrazole is acidic and can be deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the N-alkylated product.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| 5-methyl-1H-pyrazole | 1.0 | 82.10 | 8.2 | - |

| Sodium Hydride (60% in oil) | 1.2 | 24.00 | 1.2 | - |

| 1-Bromopropane | 1.1 | 122.99 | 13.5 | 10.2 |

| Anhydrous THF | - | - | - | 150 |

Step-by-Step Procedure:

-

To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 g, 0.03 mol of 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-methyl-1H-pyrazole (8.2 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Add 1-bromopropane (13.5 g, 0.11 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-propyl-5-methyl-1H-pyrazole.

Part 3: C4-Nitration - Synthesis of 4-nitro-1-propyl-5-methyl-1H-pyrazole

The introduction of the nitro group at the C4 position is a critical step, achieved through electrophilic aromatic substitution.

Caption: Mechanism of pyrazole nitration.

Protocol 3: C4-Nitration of 1-propyl-5-methyl-1H-pyrazole

Causality: The pyrazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. The C4 position is typically the most reactive site for electrophilic attack in 1,5-disubstituted pyrazoles. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which then attacks the pyrazole ring.[1]

| Reagent | Molar Eq. | Concentration | Amount (mL) |

| 1-propyl-5-methyl-1H-pyrazole | 1.0 | - | - |

| Concentrated Sulfuric Acid (H₂SO₄) | - | 98% | 20 |

| Fuming Nitric Acid (HNO₃) | 1.1 | ~90% | 1.5 |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask, add concentrated sulfuric acid (20 mL) and cool to 0 °C in an ice-salt bath.

-

Slowly add 1-propyl-5-methyl-1H-pyrazole (assuming a 0.05 mol scale from the previous step) to the cold sulfuric acid with vigorous stirring.

-

In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) at 0 °C.

-

Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture carefully onto crushed ice (~100 g).

-

The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 4: Nitro Group Reduction - Synthesis of 5-methyl-1-propyl-1H-pyrazol-4-amine

The final step is the reduction of the nitro group to the desired amine functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 4: Reduction of 4-nitro-1-propyl-5-methyl-1H-pyrazole

Causality: Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines.[2][3] The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, and the nitro compound is subsequently reduced in a stepwise manner to the corresponding amine.[4] Alternatively, hydrazine hydrate can be used as a hydrogen source in a process called catalytic transfer hydrogenation.[5]

| Reagent | Molar Eq. | Catalyst Loading | Solvent | Pressure (H₂) |

| 4-nitro-1-propyl-5-methyl-1H-pyrazole | 1.0 | - | Methanol | 50 psi |

| Palladium on Carbon (Pd/C) | - | 10 mol % | - | - |

| Hydrogen Gas (H₂) | excess | - | - | 50 psi |

Step-by-Step Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker), place a solution of 4-nitro-1-propyl-5-methyl-1H-pyrazole (assuming a 0.04 mol scale) in methanol (100 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 0.4 g).

-

Seal the vessel and purge with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Shake the mixture at room temperature until the hydrogen uptake ceases (typically 4-8 hours).

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-methyl-1-propyl-1H-pyrazol-4-amine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 5-methyl-1-propyl-1H-pyrazol-4-amine. Each step has been selected based on established chemical principles and field-proven methodologies to ensure high yields and purity of the final product. The provided protocols, along with the mechanistic rationale, should serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026). ResearchGate. [Link]

-

Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. [Link]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

- Catalytic hydrogenation process for preparing pyrazoles.

-

Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

- Process for the preparation of 4-aminopyrazole derivatives.

-

1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 1,5-Disubstituted Tetrazoles from Nitrones by Using Bis(p-nitrophenyl) Phosphorazidate in the Presence of 4-(Dimethylamino)pyridine. Organic Chemistry Portal. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

-

Synthesis of 4‐nitro‐1,5‐trisubstituted‐1,2,3‐triazoles. ResearchGate. [Link]

-

synthesis-of-1-5-disubstituted-tetrazoles-from-nitrones-by-using-bis-p-nitrophenyl-phosphorazidate-in-the-presence-of-4-dimethylamino-pyridine. Bohrium. [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. PMC. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

-

Direct nitration of five membered heterocycles. ResearchGate. [Link]

-

Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

- Catalytic hydrogenation of nitrosamines to hydrazines.

-

Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PMC. [Link]

-

Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. [Link]

-

Pyrrole. Wikipedia. [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

Sources

- 1. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Substituted Pyrazole Amines: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse substitutions have rendered it a "privileged scaffold," a core molecular framework that consistently yields biologically active compounds across a spectrum of therapeutic areas.[3] This guide provides an in-depth technical exploration of substituted pyrazole amines, a class of compounds that has demonstrated significant promise in anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their therapeutic potential, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The functionalization of the pyrazole ring with amino groups at various positions gives rise to a rich chemical space with distinct pharmacological profiles. The position of the amino substituent—be it at the 3, 4, or 5-position—profoundly influences the molecule's interaction with biological targets, leading to a fascinating array of activities. This guide will dissect these nuances, providing the causal insights behind experimental choices and a self-validating framework for the protocols described.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrazole amines have emerged as a particularly fruitful area of anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxicity against a wide range of cancer cell lines.[1][4] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes that drive cancer cell proliferation, survival, and metastasis.[1]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of substituted pyrazole amines can be attributed to their ability to interact with a variety of molecular targets, including:

-

Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By blocking the ATP-binding site of these enzymes, they disrupt the signaling pathways that are essential for cancer cell growth and division. For instance, certain pyrazolo[1,5-a]pyrimidine compounds have shown significant inhibitory activity against CDK2/cyclin A2.[1]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle and induce apoptosis.[1]

-

DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole-based compounds can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and ultimately cell death.[4]

-

Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1]

Signaling Pathway Visualization: Inhibition of the COX-2 Pathway by a Pyrazole Derivative

A prominent example of a pyrazole-based drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[5][6] The following diagram illustrates its mechanism of action.

Caption: Selective inhibition of the COX-2 enzyme by Celecoxib, a substituted pyrazole amine, blocks the synthesis of pro-inflammatory prostaglandins.[5][6]

Quantitative Data: Anticancer Activity of Substituted Pyrazole Amines

The following table summarizes the in vitro anticancer activity of selected substituted pyrazole amine derivatives against various human cancer cell lines, with their potency expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Compound ID | Target Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |

| Compound 29 | MCF-7, HepG2, A549, Caco2 | 10.05 - 29.95 | Pyrazolo[1,5-a]pyrimidine scaffold, potent CDK2 inhibitor. | [1] |

| Compound 35 | HepG2, MCF-7, Hela | 3.53 - 6.71 | Exhibits broad-spectrum cytotoxicity. | [1] |

| Compound 37 | MCF-7 | 5.21 | Pyrazole ring-containing isolongifolanone derivative, induces apoptosis. | [1] |

| Compound 2 | MCF-7, HepG2 | 6.57 (MCF-7), 8.86 (HepG2) | Pyrazole-thiophene hybrid, thiophene moiety enhances activity. | [4] |

| Compound 8 | MCF-7 | 8.08 | Demonstrates selectivity towards breast cancer cells. | [4] |

| Compound 6 | Various (6 cell lines) | 0.00006 - 0.00025 | 3,4-diaryl pyrazole derivative, potent tubulin polymerization inhibitor. | [1] |

| Compound 24 | A549, HCT116 | 8.21 - 19.56 | 1H-pyrazolo[3,4-d]pyrimidine derivative, potent EGFR inhibitor. | [1] |

| 5b | K562, A549 | 0.021 (K562), 0.69 (A549) | Identified as a novel tubulin polymerization inhibitor. | [7] |

Experimental Protocols: A Framework for Anticancer Evaluation

This protocol outlines a common method for the synthesis of N-substituted pyrazoles from primary amines.

Materials:

-

Primary aliphatic or aromatic amine

-

2,4-pentanedione

-

O-(4-nitrobenzoyl)hydroxylamine

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EA) for chromatography

Procedure:

-

In a reaction vessel, combine the primary amine (1.00 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) in DMF (5.0 mL).[8]

-

Heat the reaction mixture at 85 °C for 1.5 hours.[8]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-substituted pyrazole.[8]

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: A generalized workflow for the synthesis and purification of substituted pyrazole amines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Substituted pyrazole amine compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

The following day, treat the cells with various concentrations of the pyrazole compounds (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted pyrazole amines have demonstrated promising activity against a range of bacteria and fungi, offering a potential new avenue for the development of anti-infective therapies.[9][10][11]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial mechanisms of pyrazole derivatives are still being elucidated but are thought to involve:

-

Enzyme Inhibition: Similar to their anticancer effects, pyrazoles can inhibit essential microbial enzymes.

-

Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain pyrazoles have been shown to inhibit biofilm formation in pathogenic bacteria.

Quantitative Data: Antimicrobial Activity of Substituted Pyrazole Amines

The following table presents the antimicrobial activity of selected pyrazole derivatives, typically expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater antimicrobial potency.

| Compound ID | Target Microorganism(s) | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |

| Compound 3 | E. coli | 0.25 | Highly active against Gram-negative bacteria. | [12] |

| Compound 4 | S. epidermidis | 0.25 | Potent activity against Gram-positive bacteria. | [12] |

| Compound 2 | A. niger | 1 | Significant antifungal activity. | [12] |

| Compound 9 | S. aureus (MDR strains) | 4 | Active against multidrug-resistant strains. | [13] |

| Chloro derivatives | S. aureus, C. albicans | - (Potent activity observed) | Chloro and bromo substituents increase antimicrobial activity. | [10] |

Experimental Protocols: Screening for Antimicrobial Efficacy

This method is a standardized and quantitative technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Substituted pyrazole amine compounds

-

96-well microplates

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well of the microplate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Substituted pyrazole amines represent a remarkably versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them an attractive scaffold for further development. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular mechanisms of action for a broader range of pyrazole amines, exploring their potential in combination therapies, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates into clinical development. The continued exploration of this privileged scaffold holds the key to unlocking new therapeutic solutions for some of the most pressing challenges in human health.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

-

1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

-

What is the mechanism of Celecoxib? Patsnap Synapse. Available at: [Link]

-

Celecoxib. StatPearls. Available at: [Link]

-

IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. Available at: [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

-

(PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciforum. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. Available at: [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. Available at: [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

-

(PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Antioxidants. Available at: [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Available at: [Link]

-

The mechanism of action of the anticancer activity pathway. ResearchGate. Available at: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

-

Synthesis and anticancer activity of substituted pyrazole de. TSI Journals. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: [Link]

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry. Available at: [Link]

-

A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]

- 11. jpsbr.org [jpsbr.org]

- 12. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: Characterization of 5-methyl-1-propyl-1H-pyrazol-4-amine

Executive Summary

The compound 5-methyl-1-propyl-1H-pyrazol-4-amine (CAS: 1197235-71-4 for HCl salt) is a critical heterocyclic building block in modern drug discovery. It serves as a privileged scaffold in the synthesis of kinase inhibitors (e.g., IRAK4, CHK1 inhibitors) and GPCR ligands. Its structural value lies in the 4-amino group, which acts as a versatile handle for amidation, urea formation, or cross-coupling, while the 1-propyl and 5-methyl substituents provide specific hydrophobic vectors for binding pocket occupancy.

This guide addresses the primary challenge in working with this scaffold: Regioisomeric differentiation. The synthesis of N-alkyl-C-methyl pyrazoles frequently yields mixtures of 1,5-dimethyl and 1,3-dimethyl isomers. Establishing the position of the methyl group (C5 vs. C3) is non-trivial but essential for Structure-Activity Relationship (SAR) integrity. This document provides a self-validating protocol for the unambiguous characterization of the 5-methyl isomer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 5-methyl-1-propyl-1H-pyrazol-4-amine |

| Common Name | 4-Amino-5-methyl-1-propylpyrazole |

| CAS Number | 1197235-71-4 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 139.20 g/mol (Free Base); 175.66 g/mol (HCl Salt) |

| SMILES | CCCN1N=CC(N)=C1C |

| Appearance | Viscous yellow oil (Free Base); Off-white hygroscopic solid (HCl Salt) |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water (Free Base). |

| pKa (Calc) | ~4.5 (Conjugate acid of pyrazole N), ~3.0 (4-NH2 group) |

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to accurate characterization. The most common route involves the nitration of 5-methyl-1-propyl-1H-pyrazole followed by catalytic reduction.

Synthesis Workflow & Impurities

The primary impurity risks arise from the initial cyclization step (regioisomer formation) and the reduction step (incomplete reduction).

Figure 1: Synthesis pathway highlighting the critical regioselectivity checkpoint.

Critical Impurities

-

Regioisomer (1-propyl-3-methyl-1H-pyrazol-4-amine): Arises if the initial cyclization of hydrazine is not controlled. Difficult to separate by standard HPLC.

-

Nitro Precursor: Incomplete reduction results in residual 4-nitro compound, which is highly colored (yellow/orange) and toxic.

-

Azo-dimers: Oxidative coupling of the amine can occur upon air exposure, leading to colored impurities.

Structural Characterization Protocols

This section details the specific spectroscopic evidence required to confirm the structure, specifically distinguishing the 5-methyl isomer from the 3-methyl isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

1H NMR Assignment (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| C3-H | 7.20 - 7.35 | Singlet (s) | 1H | Aromatic pyrazole proton. Downfield due to C=N anisotropy. |

| NH | 3.80 - 4.50 | Broad (br s) | 2H | Exchangeable. Chemical shift varies with concentration/salt form. |

| N-CH | 3.85 - 3.95 | Triplet (t) | 2H | |

| C5-CH | 2.10 - 2.25 | Singlet (s) | 3H | CRITICAL: Upfield relative to N-methyl, but distinct shift. |

| Propyl- | 1.65 - 1.75 | Multiplet (m) | 2H | |

| Propyl- | 0.85 - 0.95 | Triplet (t) | 3H | Terminal methyl of propyl chain. |

The "Smoking Gun": 2D NOESY Experiment

To definitively prove the compound is the 5-methyl isomer and not the 3-methyl isomer, you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

5-methyl isomer: Strong NOE correlation observed between the N-CH

(propyl -

3-methyl isomer: Strong NOE correlation observed between the N-CH

and the C5-H (aromatic proton). The methyl group is too far away to show a correlation.

Figure 2: Logical flow for distinguishing regioisomers using NOESY NMR.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Parent Ion: [M+H]

= 140.12 (Calculated). -

Fragmentation Pattern:

-

m/z 140

123: Loss of NH -

m/z 140

98: Loss of Propyl group (via alkene elimination).

-

Infrared Spectroscopy (FT-IR)

-

Primary Amine: Doublet at ~3300–3400 cm

(N-H stretching). -

C=N / C=C (Pyrazole): Strong bands at 1580–1600 cm

. -

Aliphatic C-H: 2850–2960 cm

(Propyl/Methyl).

Purity Assessment (HPLC Method)

Due to the polarity of the amine, standard reverse-phase conditions require buffering to prevent peak tailing.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

-

Retention Time: The amine will elute early (approx 2-4 min) due to basicity and polarity. The nitro precursor (if present) will elute significantly later.

Handling and Stability

-

Oxidation Sensitivity: Free base aminopyrazoles are prone to air oxidation, turning dark brown/black over time.

-

Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt .

-

-

Hygroscopicity: The salt forms are often hygroscopic.

-

Storage: Desiccator at -20°C.

-

-

Safety: Treat as a potential skin irritant and sensitizer. Use standard PPE.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56965689, 5-methyl-1-propyl-1H-pyrazol-4-amine. Retrieved from [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Context on regioisomer synthesis). Retrieved from [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for amine handling/protection).

-

Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for NOESY interpretation). Retrieved from [Link]

Sources

Technical Guide: 5-Methyl-1-propyl-1H-pyrazol-4-amine Structural Analogs

This guide serves as a comprehensive technical resource for the design, synthesis, and application of 5-methyl-1-propyl-1H-pyrazol-4-amine and its structural analogs. It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insights.

Chemical Class: Aminopyrazoles | Application: Kinase Inhibitor Scaffolds, Heterocyclic Building Blocks

Executive Summary & Chemical Profile

The 1-alkyl-5-methyl-1H-pyrazol-4-amine scaffold represents a privileged substructure in medicinal chemistry, serving as a critical bioisostere for diamine ligands in kinase inhibitors (e.g., JAK, Aurora kinases) and as a precursor for fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Unlike its 3-amino or 5-amino isomers, which are synthesized directly via condensation, the 4-amino variant typically requires an electrophilic aromatic substitution (nitration) followed by reduction. The specific substitution pattern (N1-propyl, C5-methyl) imparts unique lipophilicity and steric vectors compared to the more common N1-methyl analogs.

Core Physicochemical Profile

| Property | Value (Predicted/Analog Based) | Relevance |

| Formula | C | Low MW fragment |

| MW | 139.20 g/mol | High ligand efficiency |

| LogP | ~0.8 - 1.2 | Good membrane permeability |

| pKa (Conj. Acid) | ~4.0 - 5.0 | Weak base; protonated at low pH |

| H-Bond Donors | 2 (Primary Amine) | Critical for hinge binding in kinases |

| H-Bond Acceptors | 2 (Pyridine-like N, Amine N) | Solvent interaction/binding |

Structural Activity Relationship (SAR) Analysis

The biological utility of this scaffold is defined by three distinct vectors. Modifications at these positions alter electronic distribution and steric fit within a binding pocket.

SAR Map & Logic

-

Vector A (N1-Position): Controls solubility and hydrophobic pocket occupancy. The propyl group provides moderate lipophilicity (

value) compared to methyl, potentially improving potency in hydrophobic clefts (e.g., ATP-binding sites). -

Vector B (C5-Position): The methyl group at C5 locks the conformation of N1-substituents via steric clash, preventing free rotation and enforcing a specific bioactive conformation. It also blocks metabolism at this reactive carbon.

-

Vector C (C4-Amine): The primary handle for derivatization. Conversion to amides, ureas, or sulfonamides creates the "warhead" or H-bond network necessary for high-affinity binding.

Figure 1: SAR vectors for the 5-methyl-1-propyl-1H-pyrazol-4-amine scaffold.

Synthetic Pathways

Synthesis of 4-aminopyrazoles is non-trivial due to the need for regiocontrol. The Nitration-Reduction Sequence is the industry standard for scalability and purity.

Pathway A: The Nitration-Reduction Route (Recommended)

This route avoids the formation of regioisomers often seen in direct cyclization of hydrazine with functionalized diketones.

-

Step 1: Scaffold Construction

-

Reaction of propylhydrazine with 4,4-dimethoxy-2-butanone (or sodium acetoacetaldehyde).

-

Regioselectivity Note: Reaction conditions must be controlled (solvent polarity) to favor the 1,5-isomer over the 1,3-isomer.

-

-

Step 2: Electrophilic Nitration

-

Nitration at C4 is highly favored.

-

-

Step 3: Reduction

-

Catalytic hydrogenation yields the free amine.

-

Figure 2: Step-wise synthesis via the Nitration-Reduction pathway.

Detailed Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE.

Protocol 1: Nitration of 1-propyl-5-methyl-1H-pyrazole

This step installs the nitrogen source at the C4 position.

-

Reagents: 1-propyl-5-methyl-1H-pyrazole (1.0 eq), Fuming HNO

(1.5 eq), Conc. H -

Procedure:

-

Dissolve the pyrazole starting material in concentrated H

SO -

Add fuming HNO

dropwise, maintaining internal temperature <10°C (Exothermic!). -

Allow to warm to room temperature and stir for 2 hours. Monitor by TLC/LCMS (Disappearance of SM, appearance of M+45 peak).

-

Quench: Pour onto crushed ice carefully. Neutralize with Na

CO -

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO -

Yield: Typically 80-90% as a yellow solid/oil.

-

Protocol 2: Reduction to 4-Amine

-

Reagents: 4-Nitro intermediate (1.0 eq), 10% Pd/C (10 wt%), Methanol (solvent), H

gas (balloon). -

Procedure:

-

Dissolve the nitro compound in Methanol (0.1 M concentration).

-

Add Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).

-

Purge with H

gas and stir under H -

Workup: Filter through a Celite pad to remove catalyst (Caution: Pd/C is pyrophoric when dry). Wash pad with Methanol.

-

Concentrate filtrate to yield the 4-aminopyrazole .

-

Storage: Store under inert gas at -20°C. Aminopyrazoles can oxidize (turn dark) upon air exposure.

-

Analog Derivatization & Applications

The 4-amine is rarely the final drug; it is a "linker" functionality. Common high-value analogs include:

Amide Analogs (Kinase Inhibitors)

Reaction with acyl chlorides or carboxylic acids (via HATU coupling) generates amides.

-

Significance: The amide carbonyl acts as a H-bond acceptor, while the NH is a donor, mimicking the adenine ring of ATP.

-

Example: Coupling with 2-chloropyrimidine-4-carboxylic acid yields analogs similar to Crizotinib or Ruxolitinib precursors.

Urea Analogs

Reaction with isocyanates yields ureas.

-

Significance: Ureas provide a "linker" geometry often used to reach a "back pocket" in enzyme active sites (e.g., Sorafenib-like binding modes).

Sulfonamide Analogs

Reaction with sulfonyl chlorides.

Comparative Data of Common Analogs

| Analog Type | Reagent Class | Primary Bioactivity | Key Feature |

| Amide | Acid Chloride / HATU | Kinase Inhibition | Hinge Binder |

| Urea | Isocyanate | VEGFR/PDGFR Inhibition | Type II Kinase Binding |

| Schiff Base | Aldehyde | Antimicrobial | Reactive Intermediate |

| Sulfonamide | Sulfonyl Chloride | Antibacterial/Antifungal | Polar Surface Area |

References

-

Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana. Link

-

Nitration Protocols: Grimmett, M.R., et al. "Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds." Journal of the Chemical Society C. Link

-

Reduction Methodologies: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4." Journal of Synthetic Chemistry. Link

-

Biological Applications (Kinase): "Pyrazole: an emerging privileged scaffold in drug discovery."[4] Future Medicinal Chemistry. Link

-

Antimicrobial Activity: "Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives." Journal of Agricultural and Food Chemistry. Link

-

Mitsunobu Route: "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." ResearchGate.[5][6] Link

Sources

A Predictive Guide to the Spectroscopic Characterization of 5-methyl-1-propyl-1H-pyrazol-4-amine

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 5-methyl-1-propyl-1H-pyrazol-4-amine. In the absence of direct experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing on data from analogous pyrazole derivatives and foundational spectroscopic texts. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization and identification of this and similar heterocyclic amines.

Introduction

5-methyl-1-propyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will outline the theoretical basis for the expected spectroscopic signatures of 5-methyl-1-propyl-1H-pyrazol-4-amine, providing a valuable reference for its synthesis and future experimental analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-methyl-1-propyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR are critical for unambiguous structure confirmation.

Experimental Protocol: Acquiring NMR Spectra

A standard approach for acquiring high-quality NMR data for a novel compound like 5-methyl-1-propyl-1H-pyrazol-4-amine would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Perform a standard one-dimensional ¹H NMR experiment.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is standard to obtain singlets for each unique carbon atom.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for determining ¹H-¹H and ¹H-¹³C correlations, respectively.

Diagram of the NMR Experimental Workflow:

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 5-methyl-1-propyl-1H-pyrazol-4-amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the pyrazole ring and the amino group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | s | 1H | H-3 (pyrazole ring) | The proton on the pyrazole ring is expected to be a singlet and appear in the aromatic region.[2] |

| ~3.8 | t | 2H | N-CH₂ (propyl) | The methylene group attached to the pyrazole nitrogen will be a triplet due to coupling with the adjacent CH₂ group. |

| ~3.5 | br s | 2H | -NH₂ | The protons of the primary amine are expected to be a broad singlet and their chemical shift can vary with concentration and solvent.[3] |

| ~2.2 | s | 3H | C5-CH₃ | The methyl group on the pyrazole ring will be a singlet. |

| ~1.7 | sextet | 2H | -CH₂- (propyl) | The central methylene group of the propyl chain will be a sextet due to coupling with the adjacent CH₂ and CH₃ groups. |

| ~0.9 | t | 3H | -CH₃ (propyl) | The terminal methyl group of the propyl chain will be a triplet. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-5 (pyrazole ring) | The carbon bearing the methyl group is expected to be downfield.[4] |

| ~135 | C-3 (pyrazole ring) | The carbon with the attached proton is also expected in the aromatic region.[4] |

| ~120 | C-4 (pyrazole ring) | The carbon bearing the amino group will be influenced by the nitrogen's electron-donating effect. |

| ~50 | N-CH₂ (propyl) | The carbon of the methylene group attached to the nitrogen. |

| ~23 | -CH₂- (propyl) | The central carbon of the propyl chain. |

| ~11 | C5-CH₃ | The carbon of the methyl group on the pyrazole ring. |

| ~11 | -CH₃ (propyl) | The terminal methyl carbon of the propyl chain. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation:

-

Neat (Liquid): A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method.

-

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum (of air or the salt plates) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Diagram of the IR Spectroscopy Workflow:

Caption: A streamlined workflow for IR spectroscopy.

Predicted IR Absorption Bands

The IR spectrum of 5-methyl-1-propyl-1H-pyrazol-4-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine | Medium (two bands)[5] |

| 3100-3000 | C-H stretch | Aromatic (pyrazole ring) | Medium to Weak |

| 2960-2850 | C-H stretch | Aliphatic (propyl and methyl) | Strong |

| 1650-1580 | N-H bend | Primary Amine | Medium to Strong[5] |

| 1600-1475 | C=N and C=C stretch | Pyrazole Ring | Medium |

| 1335-1250 | C-N stretch | Aromatic Amine | Strong[6] |

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: The sample molecules are ionized. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, while softer ionization methods like electrospray ionization (ESI) or chemical ionization (CI) are more likely to preserve the molecular ion.[7]

-

Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram of the Mass Spectrometry Workflow:

Caption: Fundamental steps in mass spectrometry analysis.

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula of 5-methyl-1-propyl-1H-pyrazol-4-amine is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 139. The presence of an odd number of nitrogen atoms follows the nitrogen rule, resulting in an odd molecular weight.[8]

-

Key Fragmentation Patterns: Pyrazoles are known to undergo characteristic fragmentation pathways.[9][10]

-

Loss of Propyl Radical: A significant fragment may be observed at m/z = 96, corresponding to the loss of the propyl group (•C₃H₇).

-

Loss of Ethene (from propyl): A peak at m/z = 111 is possible due to the loss of an ethene molecule (C₂H₄) from the propyl chain via a McLafferty-type rearrangement.

-

Ring Cleavage: Cleavage of the pyrazole ring can lead to various smaller fragments. A common fragmentation pathway for pyrazoles is the expulsion of HCN.[10]

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine group can also occur.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-methyl-1-propyl-1H-pyrazol-4-amine. The predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, offer a robust framework for the identification and structural elucidation of this novel compound. Experimental verification of these predictions will be the definitive step in confirming its structure and will contribute valuable data to the broader understanding of substituted pyrazoles.

References

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubMed. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Retrieved from [Link]

-

University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Semantic Scholar. (1970). The mass spectra of some pyrazole compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. mdpi.com [mdpi.com]

- 8. whitman.edu [whitman.edu]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Pyrazole Amines as Privileged Scaffolds in Kinase Inhibitor Synthesis

[1][2]

Abstract

This application note details the synthetic utility and structural rationale for employing pyrazole amines in the development of Type I and Type II kinase inhibitors. We explore the "donor-acceptor" hydrogen bonding motifs that make 3-aminopyrazoles ideal ATP mimetics and provide robust protocols for their regioselective incorporation into heterobicyclic cores. Special emphasis is placed on overcoming the N1/N2 alkylation regioselectivity challenge—a common bottleneck in scaling lead compounds like Tozasertib (VX-680) and Encorafenib.

Introduction: The Hinge-Binding Pharmacophore

The human kinome contains over 500 protein kinases, sharing a conserved ATP-binding pocket.[1] The "hinge region," a flexible segment connecting the N-terminal and C-terminal lobes, is the primary anchor point for small molecule inhibitors.

Pyrazole amines, particularly 3-aminopyrazoles , are classified as "privileged scaffolds" because they mimic the adenine ring of ATP. They typically engage the hinge region via a bidentate hydrogen bond network:

-

H-Bond Donor: The exocyclic amine (

) or the pyrazole ring NH. -

H-Bond Acceptor: The pyrazole ring nitrogen (

).

This interaction mimics the hydrogen bonds formed by the N1 and N6-amino groups of adenine in ATP, providing high affinity for the kinase active site [1].

Structural Biology Visualization

The following diagram illustrates the critical binding interactions between a generic pyrazole-amine-based inhibitor and the kinase hinge backbone (e.g., residues corresponding to the "Gatekeeper+1" and "Gatekeeper+3" positions).

Figure 1: Bidentate hydrogen bonding network between the 3-aminopyrazole scaffold and the kinase hinge region backbone.

Strategic Synthesis & Regiocontrol

The synthesis of pyrazole-based inhibitors often involves coupling a 3-aminopyrazole to a core scaffold (e.g., pyrimidine, pyridine). A critical failure mode in this chemistry is regioisomerism .

The Tautomerism Challenge

Unsubstituted 3-aminopyrazoles exist in tautomeric equilibrium with 5-aminopyrazoles. When alkylating the ring nitrogens (e.g., to attach a solubilizing tail), electrophiles can attack either N1 or N2.

-

N1-Alkylation: Generally preferred for bioactivity (projects the tail into the solvent front).

-

N2-Alkylation: Often yields inactive compounds due to steric clash with the kinase P-loop.

Expert Tip: To ensure N1 regioselectivity, use THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups during the core coupling steps, or employ steric bulk on the electrophile to direct alkylation away from the amino group [2].

Experimental Protocols

Protocol A: Coupling for Core Assembly

This protocol describes the synthesis of a Tozasertib-like core, coupling a 3-aminopyrazole to a 2,4-dichloropyrimidine. This is the standard method for generating the "hinge-binder + linker" motif [3].

Reagents:

-

4,6-Dichloro-2-(methylthio)pyrimidine (1.0 equiv)

-

5-Methyl-1H-pyrazol-3-amine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

Procedure:

-

Preparation: Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 g, 5.1 mmol) in EtOH (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 5-methyl-1H-pyrazol-3-amine (0.55 g, 5.6 mmol) followed by DIPEA (2.2 mL, 12.8 mmol).

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product usually precipitates as a white or pale yellow solid.

-

Note: If the reaction is sluggish, switch solvent to n-BuOH and heat to 110°C.

-

-

Workup: Cool the reaction to room temperature. Filter the precipitate.[2]

-

Purification: Wash the filter cake with cold EtOH (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted amine.

-

Yield: Dry under vacuum. Typical yield: 75–85%.

Validation Criteria:

-

LC-MS: Single peak, Mass [M+H]+ corresponds to the monosubstituted product.

-

1H NMR: Diagnostic shift of the pyrimidine C5-H proton.

Protocol B: Buchwald-Hartwig Amination for Tail Attachment

When

Reagents:

-

Aryl Bromide/Iodide Scaffold (1.0 equiv)

-

Protected Aminopyrazole (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand: Xantphos (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add the aryl halide (0.5 mmol), aminopyrazole (0.6 mmol),

(325 mg, 1.0 mmol), -

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Comparative Data: Coupling Methods

| Parameter | Buchwald-Hartwig (Protocol B) | |

| Substrate Scope | Electron-deficient heterocycles (Pyrimidines, Triazines) | Electron-rich or neutral Aryl/Heteroaryl Halides |

| Reaction Temp | 80–120°C | 80–110°C |

| Base Sensitivity | Tolerates weak bases (DIPEA, | Requires inorganic bases ( |

| Cost | Low (No metal catalyst) | High (Pd catalyst + Ligand) |

| Scalability | High (kg scale feasible) | Moderate (Catalyst removal required) |

Synthetic Workflow Decision Tree

The following logic map guides the chemist in selecting the appropriate synthetic route based on the electronic nature of the kinase inhibitor core.

Figure 2: Decision matrix for selecting the optimal synthetic pathway for pyrazole amine incorporation.

References

-

Hinge Binder Interaction Modes: Xing, L., et al. "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry Letters, 2015.

-

Regioselectivity in Pyrazoles: Kelly, C., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[3] Nature, 2025.[3]

-

Tozasertib (VX-680) Synthesis: Harrington, E. A., et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 2004.

-

Buchwald-Hartwig Protocols: BenchChem Technical Support. "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." BenchChem, 2025.[4]

Application Notes & Protocols: Developing Fluorescent Probes with Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of Pyrazole Amines in Fluorescence Sensing

In the dynamic field of molecular sensing and bioimaging, the demand for versatile and efficient fluorescent probes is ever-increasing.[1][2] Pyrazole derivatives have emerged as a particularly promising class of fluorophores due to their remarkable synthetic accessibility, robust photophysical properties, and inherent biocompatibility.[1][2][3] Among these, pyrazole amines, specifically those bearing an amino group at the C5 position, offer a unique combination of electron-donating character and coordination sites, making them exceptional scaffolds for the rational design of fluorescent probes for a wide array of analytes, including metal ions and biomolecules.[3][4][5]

This comprehensive guide provides an in-depth exploration of the development of fluorescent probes based on pyrazole amines. Moving beyond a simple recitation of protocols, this document delves into the underlying principles of probe design, the rationale behind experimental choices, and detailed, field-proven methodologies for synthesis, characterization, and application. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully harness the power of pyrazole amine fluorophores in their own investigations.

I. Design Principles of Pyrazole Amine-Based Fluorescent Probes

The efficacy of a fluorescent probe hinges on the synergistic interplay of three key components: a fluorophore, a recognition moiety (receptor), and a signaling mechanism. The pyrazole amine core can be ingeniously functionalized to integrate these elements into a cohesive sensing platform.

-

The Pyrazole Amine as the Fluorophore: The pyrazole ring, particularly when substituted with an amino group, forms a robust fluorophore with tunable emission properties. The lone pair of electrons on the amino group can participate in charge transfer processes, influencing the photophysical characteristics of the molecule.[1] The synthetic versatility of the pyrazole scaffold allows for the introduction of various substituents to modulate the emission wavelength, quantum yield, and Stokes shift.[1]

-

The Recognition Moiety: The true power of pyrazole amine probes lies in their capacity to be coupled with a wide range of recognition moieties. These are chemical groups that selectively bind to the target analyte. For instance, the nitrogen atoms of the pyrazole ring and the exocyclic amine can themselves act as a chelating site for metal ions.[4] Alternatively, the pyrazole amine can be functionalized with other ligands to confer specificity for different analytes.

-

Signaling Mechanisms: The interaction of the analyte with the recognition moiety must translate into a detectable change in the fluorescence output. Several photophysical mechanisms can be exploited for this purpose:

-

Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-rich group can quench the fluorescence of the pyrazole amine through PET. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.[1]

-

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the probe molecule, leading to a shift in the emission wavelength. This can result in a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, providing a more robust and quantitative measurement.[1]

-

Excited-State Intramolecular Proton-Transfer (ESIPT): This process can be disrupted upon analyte binding, leading to a quenching of fluorescence.[1]

-

The rational design of a pyrazole amine-based probe, therefore, involves the careful selection and integration of these three components to achieve high sensitivity and selectivity for the target analyte.

Diagram of a Generic Pyrazole Amine-Based Fluorescent Probe:

Caption: General architecture of a pyrazole amine fluorescent probe.

II. Synthesis of a Representative Pyrazole Amine-Based Fluorescent Probe for Zinc (II) Detection

This section provides a detailed protocol for the synthesis of a "turn-on" fluorescent probe for the detection of Zn²⁺ ions, based on a pyrazole amine scaffold. The design incorporates a pyridine moiety as the recognition element, which, in conjunction with the pyrazole nitrogens, forms a chelating pocket for Zn²⁺.

Protocol 1: Synthesis of the Pyrazole Amine Probe

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5-amine

-

2-pyridinecarboxaldehyde

-

Ethanol (absolute)

-

Glacial acetic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Schiff Base Formation:

-

In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in absolute ethanol (30 mL).

-

Add 2-pyridinecarboxaldehyde (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The Schiff base product may precipitate out. If so, collect the solid by filtration. If not, proceed to the next step.

-

-

Reduction of the Schiff Base:

-

Cool the reaction mixture from the previous step in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the organic solvent under reduced pressure.

-

-

Work-up and Purification:

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyrazole amine probe.

-

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove after the reaction.

-

Glacial Acetic Acid Catalyst: The acid catalyzes the formation of the imine (Schiff base) by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

-

Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that reduces the imine to the amine without affecting the aromatic rings.

-

Dichloromethane for Extraction: DCM is a versatile organic solvent that is immiscible with water and effectively dissolves the product.

-

Column Chromatography for Purification: This is a standard and effective method for purifying organic compounds from reaction byproducts.

III. Characterization of the Pyrazole Amine Probe

Once synthesized and purified, the probe must be thoroughly characterized to determine its photophysical properties and its response to the target analyte.

Protocol 2: Photophysical Characterization

Materials:

-

Synthesized pyrazole amine probe

-

Spectroscopic grade solvents (e.g., acetonitrile, methanol, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

-

UV-Vis Absorption Spectroscopy:

-

Dilute the stock solution to a final concentration of 10 µM in the desired solvent.

-

Record the absorption spectrum from 200 to 700 nm.

-

Determine the wavelength of maximum absorption (λₘₐₓ).

-

-

Fluorescence Spectroscopy:

-

Using the same 10 µM solution, record the emission spectrum by exciting at the λₘₐₓ determined from the absorption spectrum.

-

Determine the wavelength of maximum emission (λₑₘ).

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φ) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-